molecular formula C13H16BF3N2O4 B7958351 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline

2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline

Cat. No.: B7958351
M. Wt: 332.09 g/mol
InChI Key: HPVXVXTUZWVTON-UHFFFAOYSA-N
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Description

2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and boronic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine, resulting in different aniline derivatives.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used, often requiring a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Various aniline derivatives, including ortho- and para-substituted anilines.

  • Substitution: : Alkylated or aminated derivatives of the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid functionality makes it useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of biaryls and other organic frameworks.

Biology

In biological research, 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline can be used as a fluorescent probe or a labeling agent due to its unique electronic properties. It can also serve as a building block for the synthesis of bioactive molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile precursor for drug synthesis.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its trifluoromethyl group can impart desirable properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group can enhance the stability and reactivity of the resulting compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: : Similar structure but lacks the trifluoromethyl group.

  • 2-Nitro-5-pyridineboronic acid pinacol ester: : Contains a pyridine ring instead of an aniline ring.

  • 2-Fluoropyridine-4-boronic acid pinacol ester: : Contains a fluorine atom instead of a nitro group.

Uniqueness

2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline is unique due to the combination of nitro, trifluoromethyl, and boronic acid groups, which provide a distinct set of chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3N2O4/c1-11(2)12(3,4)23-14(22-11)7-5-8(13(15,16)17)10(18)9(6-7)19(20)21/h5-6H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVXVXTUZWVTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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